N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine group of the pyrrolidine ring with a sulfonyl chloride.
Final Coupling: The final step involves coupling the quinoxaline moiety with the sulfonamide-pyrrolidine intermediate under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the quinoxaline or pyrrolidine rings.
Substitution: The sulfonamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives .
Scientific Research Applications
N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures, such as quinoxaline-2-carboxylate.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones.
Sulfonamide Derivatives: Compounds such as sulfanilamide.
Uniqueness
N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide is unique due to its combination of a quinoxaline moiety, a pyrrolidine ring, and a sulfonamide linkage. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
N-[3-methyl-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-14-11-16(23-15(2)26)7-8-20(14)30(27,28)25-10-9-17(13-25)29-21-12-22-18-5-3-4-6-19(18)24-21/h3-8,11-12,17H,9-10,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKNNJZEXRUIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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